4-丁基吡啶

描述

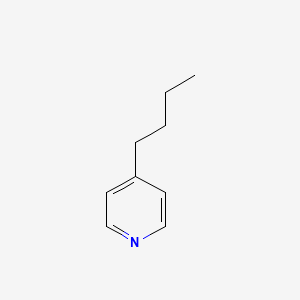

4-Butylpyridine (4-BP) is an organic compound that belongs to the pyridine family of heterocyclic compounds. It is a colorless liquid with a strong, unpleasant odor. 4-BP has a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. It is used as a building block for the synthesis of a variety of compounds, including drugs, dyes, and fragrances. It is also used as a solvent in the production of specialty chemicals, and as a reagent in the synthesis of organic compounds. Additionally, it has been studied for its potential therapeutic applications.

科学研究应用

1. 鉀通道拮抗劑

4-丁基吡啶衍生物,如4-氨基吡啶(4-AP),已被探索其在脫髓鞘症狀中的治療效果。一項研究表明,這些化合物可以顯著改善患有慢性脊髓損傷的狗的支持步行能力。這突顯了4-丁基吡啶衍生物在治療神經疾病中的潛力 (Lim et al., 2014)。

2. 太陽能電池增效

4-丁基吡啶,特別是4-叔丁基吡啶(4TBP),被認為在提高染料敏化太陽能電池性能方面發揮作用。研究表明,將4TBP添加到氧化還原電解質中可以增加開路電壓,增強電子壽命,並移動TiO2帶邊,從而提高太陽能電池效率 (Boschloo et al., 2006)。

3. 染料敏化太陽能電池(DSC)

在DSC中,4-TBP在TiO2表面的吸附有助於改善填充因子和開路電壓。使用密度泛函理論的研究有助於理解4-TBP如何增強DSC性能的機制,表明其在太陽能應用中的重要性 (Xiong et al., 2008)。

4. 化學合成

4-叔丁基吡啶在化學合成過程中作為有益添加劑,例如Ni(II)/Cr(II)-媒介的偶合反應。其添加可以改善均勻性,可重複性,並抑制某些不需要的反應,展示了其在複雜化學合成中的實用性 (Stamos et al., 1997)。

5. 光伏性能

研究已調查了4-叔丁基吡啶在固態染料敏化太陽能電池中的作用,顯示它可以顯著提高效率並穩定細胞內的能量水平。這項研究對於開發更高效的太陽能技術至關重要 (Yang et al., 2018)。

6. 振動光譜

4-叔丁基吡啶已成為振動光譜研究的對象,這些研究提供了有關其分子結構和相互作用的見解。這類研究對於理解該化合物的化學和物理性質至關重要 (Yurdakul & Bahat, 1997)。

作用机制

Target of Action

4-Butylpyridine, also known as 4-tert-butylpyridine (TBP), is primarily used as an additive in the electrolyte of dye-sensitized solar cells . Its main target is the redox electrolyte in these cells .

Mode of Action

4-Butylpyridine interacts with its target by improving the crystallinity of perovskite in the solar cells . This interaction results in an increase in the open-circuit voltage of the solar cells . It also reduces the conductivity of the electrolyte, affecting the size of the short-circuit current .

Biochemical Pathways

Its role in improving the crystallinity of perovskite suggests that it may influence the formation and performance of perovskite solar cells .

Result of Action

The action of 4-Butylpyridine results in improved performance of dye-sensitized solar cells. Specifically, it enhances the crystallinity of perovskite, leading to an increase in the open-circuit voltage of the solar cells . It also reduces the conductivity of the electrolyte, which can affect the size of the short-circuit current .

Action Environment

The action, efficacy, and stability of 4-Butylpyridine can be influenced by various environmental factors. For instance, its solubility could be affected by the presence of water or other solvents . Additionally,

安全和危害

Safety measures for handling 4-tert-Butylpyridine include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

生化分析

Biochemical Properties

4-Butylpyridine plays a significant role in biochemical reactions, particularly in the context of dye-sensitized solar cells. It acts as a specific additive in redox electrolytes, enhancing the performance of these cells by improving the crystallinity and stability of the perovskite layer . In biochemical systems, 4-Butylpyridine interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and protecting cells from oxidative damage .

Cellular Effects

The effects of 4-Butylpyridine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Butylpyridine can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-Butylpyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, 4-Butylpyridine has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, as 4-Butylpyridine can modulate the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Butylpyridine can change over time due to its stability and degradation properties. Studies have shown that 4-Butylpyridine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 4-Butylpyridine has been associated with changes in cellular function, including alterations in cell growth and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 4-Butylpyridine vary with different dosages in animal models. At low doses, 4-Butylpyridine has been shown to have minimal toxic effects and can even provide protective benefits against oxidative stress . At high doses, it can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid adverse outcomes.

Metabolic Pathways

4-Butylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into more water-soluble metabolites for excretion . This metabolic process can influence the levels of other metabolites in the body, potentially affecting metabolic flux and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 4-Butylpyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The distribution of 4-Butylpyridine within tissues can also be influenced by its lipophilicity, which affects its ability to accumulate in lipid-rich environments .

Subcellular Localization

The subcellular localization of 4-Butylpyridine can impact its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and regulatory proteins . These interactions can influence the activity of 4-Butylpyridine and its effects on cellular processes, including energy production and protein synthesis .

属性

IUPAC Name |

4-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-3-4-9-5-7-10-8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMDPZVQAMQFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201511 | |

| Record name | 4-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5335-75-1 | |

| Record name | 4-Butylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BUTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84YCH4G36W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)

![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)